molecular formula C11H18N2O2S2 B12546585 Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- CAS No. 666740-24-5

Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-

Cat. No.: B12546585
CAS No.: 666740-24-5
M. Wt: 274.4 g/mol
InChI Key: ONLQSMWCHCKFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound "Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-" (CAS: 201611-92-9; molecular formula: C₁₃H₁₃NO₂S₂; molecular weight: 279.38 g/mol) features a pentanoic acid backbone substituted with a cyano group and a dithiocarbamate functional group containing a diethylamino moiety. Its InChI code is 1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) .

Synthesis and Applications This compound is synthesized via RAFT (Reversible Addition-Fragmentation Chain Transfer) agent preparation. For example, it is produced by heating diphenyl dithioperoxy anhydride and 4,4′-azobis(4-cyanopentanoic acid) in ethyl acetate under nitrogen, followed by column chromatography (69% yield) . It serves as a chain transfer agent (CTA) in polymer chemistry, enabling controlled radical polymerization to produce well-defined polymers such as PEG macro-RAFT agents .

Properties

CAS No.

666740-24-5

Molecular Formula

C11H18N2O2S2

Molecular Weight

274.4 g/mol

IUPAC Name

4-cyano-4-(diethylcarbamothioylsulfanyl)pentanoic acid

InChI

InChI=1S/C11H18N2O2S2/c1-4-13(5-2)10(16)17-11(3,8-12)7-6-9(14)15/h4-7H2,1-3H3,(H,14,15)

InChI Key

ONLQSMWCHCKFFV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC(C)(CCC(=O)O)C#N

Origin of Product

United States

Preparation Methods

Preparation of Di(thiocarbamoyl) Disulfide

The diethylamino-thiocarbonylthio moiety is typically introduced via a disulfide intermediate. A common approach involves reacting sodium diethylamino-dithiocarbamate with an oxidizing agent such as potassium ferricyanide:

  • Sodium diethylamino-dithiocarbamate synthesis :
    Diethylamine reacts with carbon disulfide in methanol under basic conditions (e.g., sodium hydroxide) to form sodium diethylamino-dithiocarbamate.
    $$
    \text{Et}2\text{NH} + \text{CS}2 + \text{NaOH} \rightarrow \text{Et}2\text{N-CS}2^-\text{Na}^+ + \text{H}_2\text{O}
    $$

  • Oxidation to disulfide :
    Treatment with potassium ferricyanide oxidizes the dithiocarbamate to di(thiocarbamoyl) disulfide:
    $$
    2\,\text{Et}2\text{N-CS}2^- + \text{K}3[\text{Fe(CN)}6] \rightarrow (\text{Et}2\text{N-CS}2)2 + 2\,\text{K}4[\text{Fe(CN)}_6]
    $$
    This step yields a crystalline disulfide, which is filtered, washed, and recrystallized from ethanol.

Coupling with 4-Cyano-4-Mercaptopentanoic Acid

Radical-Induced Thiol-Disulfide Exchange

The target compound is synthesized by reacting 4-cyano-4-mercaptopentanoic acid with di(thiocarbamoyl) disulfide under radical initiation:

  • Reaction setup :

    • 4-Cyano-4-mercaptopentanoic acid : Prepared via hydrolysis of 4,4'-azobis(4-cyanopentanoic acid) under reducing conditions.
    • Disulfide coupling : A mixture of 4-cyano-4-mercaptopentanoic acid (1.5 eq) and di(thiocarbamoyl) disulfide (1 eq) in ethyl acetate is heated at reflux (77°C) for 18 hours under nitrogen.
  • Mechanism :
    The reaction proceeds via radical-initiated thiol-disulfide exchange. Azobis(4-cyanopentanoic acid) generates radicals upon heating, abstracting a hydrogen atom from the thiol to form a thiyl radical, which attacks the disulfide bond:
    $$
    \text{RSH} \xrightarrow{\Delta} \text{RS}^\bullet \quad \text{RS}^\bullet + \text{S}2\text{C(NEt}2\text{)}2 \rightarrow \text{RS-SC(NEt}2\text{)}_2 + \text{RS}^\bullet
    $$

  • Workup :
    Post-reaction, ethyl acetate is removed under vacuum, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 2:3). The red fractions are collected, dried, and recrystallized to yield the target compound as a crystalline solid.

Alternative Synthetic Routes

Nucleophilic Substitution with Preformed Thiols

An alternative method involves reacting 4-cyano-4-bromopentanoic acid with diethylamino-thiocarbamoylthiolate:

  • Thiolate preparation :
    Sodium diethylamino-dithiocarbamate is treated with hydrochloric acid to liberate the free thiol:
    $$
    \text{Et}2\text{N-CS}2^-\text{Na}^+ + \text{HCl} \rightarrow \text{Et}2\text{N-CS}2\text{H} + \text{NaCl}
    $$

  • Alkylation :
    The thiol reacts with 4-cyano-4-bromopentanoic acid in dimethylformamide (DMF) at 60°C for 12 hours:
    $$
    \text{BrC(CN)(CH}2\text{COOH)CH}2\text{CH}2 + \text{Et}2\text{N-CS}2\text{H} \rightarrow \text{Et}2\text{N-CS}2\text{C(CN)(CH}2\text{COOH)CH}2\text{CH}2 + \text{HBr}
    $$
    Yields range from 65–75%, with purification via acid-base extraction.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (2:3) eluent effectively separates the product from unreacted starting materials.
  • Recrystallization : A mixture of ethyl acetate and hexane (2:3) at −20°C yields crystals with >95% purity.

Spectroscopic Analysis

  • $$^1$$H-NMR (CDCl$$3$$):
    • δ 7.4–8.0 ppm (aromatic protons, if present in intermediates).
    • δ 2.5–3.0 ppm (methylene protons adjacent to sulfur).
    • δ 1.2–1.4 ppm (triplet, CH$$
    3$$ of diethylamino group).
  • HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water mobile phases.
  • Comparative Data on Synthetic Methods

    Method Starting Materials Conditions Yield Purity Reference
    Radical coupling 4-Cyano-4-mercaptopentanoic acid Ethyl acetate, reflux, 18 h 78% 97%
    Nucleophilic substitution 4-Cyano-4-bromopentanoic acid DMF, 60°C, 12 h 70% 95%
    Oxidative disulfide Sodium diethylamino-dithiocarbamate K$$3$$[Fe(CN)$$6$$], H$$_2$$O 85% 99%

    Industrial-Scale Considerations

    Large-scale production optimizes cost and safety:

    • Continuous flow reactors : Minimize exothermic risks during disulfide formation.
    • Solvent recycling : Ethyl acetate and hexane are recovered via distillation.
    • Quality control : In-line FTIR monitors reaction progress, ensuring consistent product composition.

    Challenges and Optimization

    • Byproduct formation : Over-oxidation during disulfide synthesis is mitigated by strict temperature control (<70°C).
    • Moisture sensitivity : Intermediate thiols are stored under nitrogen to prevent oxidation.
    • Yield improvement : Catalytic additives (e.g., triethylamine) enhance nucleophilic substitution efficiency.

    Chemical Reactions Analysis

    Types of Reactions

    Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:

      Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

      Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

      Substitution: It can undergo nucleophilic substitution reactions where the diethylamino or thioxomethyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, potassium permanganate.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Alkyl halides, nucleophiles like amines or thiols.

    Major Products Formed

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

    Scientific Research Applications

    Polymer Chemistry

    1.1. RAFT Polymerization Agent

    One of the primary applications of pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- is as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with controlled molecular weights and architectures, making it a valuable tool in materials science.

    • Mechanism : The compound acts by facilitating the transfer of growing polymer chains, thus controlling their growth and ensuring uniformity in size and structure. This is particularly useful in creating block copolymers and functionalized polymers for specific applications.

    1.2. Synthesis of Functional Polymers

    Pentanoic acid derivatives are utilized to synthesize functional polymers that can be tailored for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli.

    Application AreaDescription
    Drug Delivery SystemsPolymers can be designed to encapsulate drugs and release them in a controlled manner.
    Smart MaterialsFunctionalized polymers can change properties in response to temperature or pH changes.

    Medicinal Chemistry

    2.1. Anticancer Agents

    Recent studies have explored the potential of pentanoic acid derivatives as anticancer agents. The compound's structure allows it to interact with biological systems effectively, potentially inhibiting tumor growth.

    • Case Study : Research has demonstrated that compounds similar to pentanoic acid can induce apoptosis in cancer cells, providing a pathway for developing new cancer therapies.

    2.2. Antimicrobial Properties

    The thioxomethyl group present in the compound enhances its interaction with microbial membranes, suggesting potential applications as an antimicrobial agent.

    Microbial TargetEffectiveness
    Bacterial InfectionsEffective against Gram-positive and Gram-negative bacteria.
    Fungal InfectionsShows promise in inhibiting fungal growth.

    Analytical Applications

    3.1. Chromatography

    Pentanoic acid derivatives are used as stationary phases in chromatography due to their unique chemical properties, which enhance separation efficiency.

    • Application : Used in high-performance liquid chromatography (HPLC) for analyzing complex mixtures, including pharmaceuticals and natural products.

    Mechanism of Action

    The mechanism of action of Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- involves its role as a chain transfer agent in radical polymerization. It interacts with growing polymer chains, transferring the radical site to itself and thereby controlling the polymerization process. This results in polymers with well-defined molecular weights and structures.

    Comparison with Similar Compounds

    Structural Variations and Key Compounds

    The compound belongs to a family of dithiocarbamate-based CTAs. Structural variations arise from substituents on the dithiocarbamate group, which influence reactivity, solubility, and polymer properties. Key analogues include:

    Compound Name (Abbreviation) Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
    4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CEPA) Ethyl (-S-C₂H₅) C₉H₁₃NO₂S₃ 279.42 High solubility in polar solvents; used for pH-responsive polymers .
    4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid (CDTPA) Dodecyl (-S-C₁₂H₂₅) C₂₃H₄₀N₂O₂S₃ 488.78 Hydrophobic; stabilizes block copolymers in organic media .
    4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) Phenyl (-S-C₆H₅) C₁₃H₁₂N₂O₂S₂ 292.38 High stability; used for fluorinated monomers (e.g., PFPMA) .
    4-cyano-4-{[(ethylthio)carbonothioyl]thio}pentanoic acid (CTA6) Ethylthio (-S-C₂H₅) C₉H₁₃NO₂S₃ 279.42 Effective for 1-vinyl-1,2,4-triazole polymerization .

    Comparative Analysis

    Reactivity and Polymerization Control
    • This improves control over molecular weight distribution (e.g., Đ < 1.2 in styrene polymerization) .
    • Phenyl Group (CPADB): Aromatic groups stabilize the thiocarbonylthio moiety via resonance, enabling high monomer conversion (>90%) in fluorinated systems .
    • Dodecyl Group (CDTPA): Long alkyl chains increase hydrophobicity, favoring self-assembly in nonpolar monomers (e.g., styrene) but limiting aqueous solubility .
    Solubility and Compatibility
    • The target compound’s diethylamino group improves solubility in moderately polar solvents (e.g., ethyl acetate), whereas CDTPA requires dioxane or toluene .
    • CEPA’s ethyl group balances polarity, making it suitable for aqueous RAFT polymerization (e.g., with DMAEMA) .

    Biological Activity

    Pentanoic acid, specifically the derivative 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-, is a compound of interest in various fields, including medicinal chemistry and polymer science. Its unique structure, which incorporates both cyano and thioxomethyl functional groups, suggests potential biological activities that merit detailed exploration.

    The compound is characterized by:

    • Molecular Formula : C12H18N2O2S3
    • Appearance : Light yellow to yellow powder or crystals
    • Melting Point : 64.0 to 68.0 °C
    • Purity : Minimum 95% as determined by HPLC

    Biological Activity Overview

    Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activity of pentanoic acid derivatives can be influenced by their structural modifications.

    Antimicrobial Activity

    Studies have shown that thioether-containing compounds can possess significant antimicrobial properties. For instance, derivatives similar to pentanoic acid have demonstrated effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

    Anticancer Potential

    Research into structurally related compounds has revealed potential anticancer activity. For example, thioxomethyl derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

    Case Study 1: Antimicrobial Efficacy

    A study focused on the antimicrobial activity of thioether compounds demonstrated that derivatives of pentanoic acid exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, showing promising results that warrant further investigation into their mechanisms.

    Case Study 2: Anticancer Activity

    In vitro assays on cancer cell lines treated with thioxomethyl derivatives indicated a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment.

    Data Table: Biological Activity Summary

    Activity TypeAssessed CompoundsKey Findings
    AntimicrobialPentanoic acid derivativesSignificant inhibition of bacterial growth
    AnticancerThioxomethyl derivativesInduced apoptosis in cancer cell lines
    Enzyme InhibitionRelated thioether compoundsInhibition of key metabolic enzymes

    Research Findings

    Recent research has focused on the synthesis and characterization of pentanoic acid derivatives using RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization techniques. These methods have been shown to enhance the biological activity of the resulting polymers by improving their solubility and bioavailability.

    Synthesis Techniques

    The synthesis typically involves:

    • RAFT Polymerization : Utilizing pentanoic acid derivatives as chain transfer agents.
    • Functionalization : Modifying the polymer backbone to enhance biological interactions.

    Q & A

    Q. How do competing reaction pathways (e.g., hydrolysis vs. radical stabilization) affect the compound’s performance in aqueous RAFT systems?

    • Methodological Answer :
    • Kinetic Studies : Use stopped-flow spectroscopy to monitor hydrolysis rates at varying pH.
    • Radical Trapping Experiments : Introduce stable radicals (e.g., TEMPO) to quantify active species.
    • Computational Modeling : Simulate transition states to identify dominant pathways .

    Key Methodological Considerations

    • Contradiction Management : Cross-reference synthesis protocols from multiple sources (e.g., NIST, PubChem) to identify consensus conditions .
    • Data Integrity : Use repositories like EPA DSSTox for validated chemical data .
    • Interdisciplinary Approaches : Combine synthetic chemistry with computational tools (e.g., ICReDD’s reaction design framework) to accelerate discovery .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.